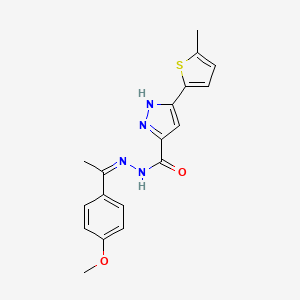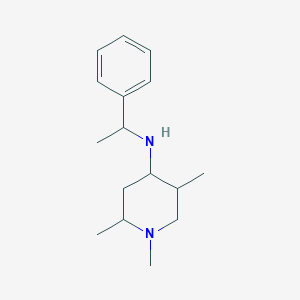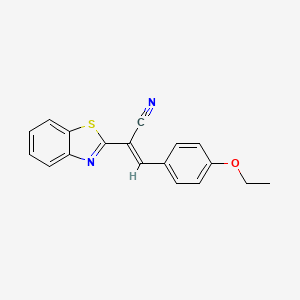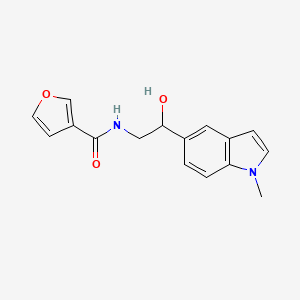
(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of carbohydrazide-pyrazole compounds is in the protection against corrosion. A study investigated the corrosion protection behavior of synthesized compounds similar to the one towards mild steel in acidic solutions. These inhibitors showed high efficiency in preventing corrosion, attributed to their adsorption and formation of protective layers on the metal surface. This application is crucial in industrial settings where metal preservation is essential (Paul et al., 2020).
Auxin Activities and Anticancer Potential
Compounds structurally related to (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their biological activities, including auxin activities and anticancer potential. While some showed low auxin activity, their synthesis and characterization open doors to further modifications and testing for potential biological applications (Yue et al., 2010).
Molecular Docking and Antidiabetic Studies
Molecular docking studies of compounds within this chemical family have shown potential as inhibitors against various biological targets. For instance, molecular docking studies have identified certain derivatives as potential anti-diabetic agents, providing a promising avenue for the development of new therapeutic agents (Karrouchi et al., 2021).
Synthesis and Characterization
The synthesis and characterization of new compounds containing the pyrazole moiety have been extensively studied. These compounds exhibit various promising properties, including potential anticancer activities, which are crucial for the development of new therapeutic agents. The detailed synthesis protocols and characterizations contribute significantly to the chemical knowledge base, facilitating the exploration of these compounds for further applications (Hassan et al., 2014).
Vibrational Spectroscopic Investigations and Computational Studies
Vibrational spectroscopic investigations, along with computational studies, have been conducted on similar compounds to understand their structural and electronic properties better. These studies provide insights into the stability, reactivity, and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Pillai et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methoxyphenylacetic acid hydrazide with 5-methyl-2-thiophenecarboxaldehyde followed by cyclization with 1H-pyrazole-5-carboxylic acid. The resulting product is then subjected to a Wittig reaction with (Z)-3-bromo-1-(4-methoxyphenyl)prop-2-en-1-one to form the final compound.", "Starting Materials": [ "4-methoxyphenylacetic acid hydrazide", "5-methyl-2-thiophenecarboxaldehyde", "1H-pyrazole-5-carboxylic acid", "(Z)-3-bromo-1-(4-methoxyphenyl)prop-2-en-1-one" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid hydrazide with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding hydrazone intermediate.", "Step 2: Cyclization of the hydrazone intermediate with 1H-pyrazole-5-carboxylic acid in the presence of a suitable cyclization agent such as POCl3 or SOCl2 to form the pyrazole intermediate.", "Step 3: Wittig reaction of the pyrazole intermediate with (Z)-3-bromo-1-(4-methoxyphenyl)prop-2-en-1-one in the presence of a suitable base such as K2CO3 or NaH to form the final compound, (Z)-N'-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide." ] } | |
Número CAS |
303106-47-0 |
Fórmula molecular |
C18H18N4O2S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-9-17(25-11)15-10-16(21-20-15)18(23)22-19-12(2)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-12+ |
Clave InChI |
QXZBFUYZCMVZNQ-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC |
SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)

![N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2436344.png)

![2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2436346.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2436353.png)

![1-{5,6-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRROLIDINE](/img/structure/B2436357.png)
![4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2436359.png)
